molecular formula C10H8FNS B1398939 3-Fluoro-4-(thiophen-2-YL)aniline CAS No. 1250004-13-7

3-Fluoro-4-(thiophen-2-YL)aniline

Cat. No. B1398939
CAS RN: 1250004-13-7
M. Wt: 193.24 g/mol
InChI Key: YPPDNAKUXNYDGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including “3-Fluoro-4-(thiophen-2-YL)aniline”, has been a topic of interest in recent scientific literature . One approach involves the heterocyclization of various substrates . In 2013, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(thiophen-2-YL)aniline” is represented by the formula C10H8FNS . Thiophene is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives, including “3-Fluoro-4-(thiophen-2-YL)aniline”, are synthesized through various reactions. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Future Directions

Thiophene-based analogs, including “3-Fluoro-4-(thiophen-2-YL)aniline”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “3-Fluoro-4-(thiophen-2-YL)aniline” and similar compounds may involve further exploration of their synthesis, properties, and potential applications in various fields.

Mechanism of Action

Target of Action

3-Fluoro-4-(thiophen-2-YL)aniline is a compound that has been used in the synthesis of various organic materials. It is primarily used as a reactant in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 3-Fluoro-4-(thiophen-2-YL)aniline interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from a boron compound to a metal, in this case, palladium . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile method for forming carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by 3-Fluoro-4-(thiophen-2-YL)aniline are primarily related to the synthesis of organic compounds. The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key step in the synthesis of various organic materials . The products of this reaction can be used in a wide range of applications, from the development of pharmaceuticals to the production of organic semiconductors .

Pharmacokinetics

As a reactant in chemical reactions, its bioavailability would be determined by the reaction conditions and the nature of the other reactants .

Result of Action

The primary result of the action of 3-Fluoro-4-(thiophen-2-YL)aniline is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

properties

IUPAC Name

3-fluoro-4-thiophen-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNS/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPDNAKUXNYDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(thiophen-2-YL)aniline

CAS RN

1250004-13-7
Record name 3-fluoro-4-(thiophen-2-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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